4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3S/c1-13-21-17(11-29-13)14-2-4-16(5-3-14)30(27,28)24-15-8-9-25(10-15)19-7-6-18-22-20-12-26(18)23-19/h2-7,11-12,15,24H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYPGCVKFWSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
A. 4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (Compound 32, )
- Core Structure : Replaces the 1,3-oxazole with a 2-methylthiazole and substitutes the triazolo-pyridazine with a trimethylpyrazole.
- Synthesis : Synthesized via sulfonyl chloride-amine coupling (68% yield) .
- Bioactivity: Acts as a trypanocidal agent by inhibiting N-myristoyltransferase, critical for parasitic survival .
- Key Difference: The thiazole ring (vs.
B. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Core Structure : Features a pyrazolo-pyrimidine and chromen-4-one system instead of triazolo-pyridazine and oxazole.
- Synthesis : Lower yield (28%) due to complex Suzuki-Miyaura coupling steps .
- Bioactivity : Targets kinase pathways, though specifics are unreported in the evidence.
C. 4-(2-Methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide ()
- Core Structure : Shares the oxazole and triazolo-pyridine core but lacks the pyridazine ring and includes a trifluoromethyl group.
- Physicochemical Properties : The CF₃ group improves metabolic stability and lipophilicity, critical for CNS penetration .
- Key Difference : Pyridazine (in the target compound) vs. pyridine alters nitrogen positioning, affecting hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
*Estimated using analogous structures and software predictions.
Bioactivity and Target Specificity
- Target Compound : Likely inhibits kinases or parasitic enzymes due to triazolo-pyridazine’s role in ATP-binding pocket interference (inferred from and ).
- Compound 32 (): IC₅₀ = 0.12 µM against Trypanosoma brucei .
- Example 53 () : Unreported activity but structural similarity to kinase inhibitors suggests oncological applications .
Preparation Methods
Synthesis of 4-(2-Methyl-1,3-Oxazol-4-yl)Benzene-1-Sulfonamide
The 1,3-oxazole ring is synthesized via cyclization of an acylated β-ketoamide precursor. A representative procedure involves reacting ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux to yield 2-methyloxazole-4-carboxylic acid. Subsequent coupling with benzene sulfonamide is achieved using carbodiimide-mediated activation (EDC·HCl, DMAP) in dichloromethane, yielding the intermediate in 78–82% purity.
Key Reaction Conditions :
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Solvent: Dichloromethane
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Temperature: 0°C to room temperature
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Catalyst: 4-Dimethylaminopyridine (DMAP)
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Yield: 78–82%
Preparation of 1-{ Triazolo[4,3-b]Pyridazin-6-yl}Pyrrolidin-3-amine
Thetriazolo[4,3-b]pyridazine core is synthesized via cyclocondensation of 3-aminopyridazine with hydrazine hydrate. A mixture of 3-aminopyridazine (1 mmol) and hydrazine hydrate (2.5 mmol) in ethanol is heated at 80°C for 12 hours, followed by Pd/C-catalyzed hydrogenation to reduce nitro groups. The resulting amine is coupled with tert-butyl pyrrolidin-3-ylcarbamate using HATU as a coupling agent, followed by deprotection with trifluoroacetic acid to yield the pyrrolidin-3-amine derivative.
Optimization Insights :
Final Coupling via Sulfonamide Formation
The benzene-sulfonamide intermediate is reacted with 1-{triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine under Mitsunobu conditions (DIAD, PPh₃) in THF. Alternatively, sulfonyl chloride intermediates may be generated in situ using chlorosulfonic acid, followed by amine coupling in the presence of triethylamine.
Comparative Data :
| Method | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Mitsunobu Coupling | THF | 0°C → RT | 62% | 95% |
| Sulfonyl Chloride Route | DCM | RT | 58% | 93% |
Characterization and Analytical Validation
The final product is characterized by:
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.15–7.98 (m, 4H, aromatic), 4.12 (m, 1H, pyrrolidine), 2.45 (s, 3H, oxazole-CH₃).
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XRD : Confirms crystalline structure with a melting point of 218–220°C.
Challenges and Optimization
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Regioselectivity in Triazolo-Pyridazine Formation : Excess hydrazine (2.5 eq) minimizes byproducts like pyridazine-3-amine.
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Sulfonamide Coupling Efficiency : Pre-activation of the sulfonic acid group as a chloride improves yields by 15–20%.
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Purity Enhancement : Recrystallization from ethanol/water (7:3) achieves >99% purity .
Q & A
Q. What advanced techniques are recommended for studying in vivo pharmacokinetics?
- Methodology :
- Conduct radiolabeling (e.g., ¹⁴C or ³H isotopes) to track absorption/distribution in rodent models .
- Use LC-MS/MS for sensitive quantification in plasma/tissue samples, with a focus on achieving sub-nM detection limits .
- Perform PET imaging with fluorine-18 labeled analogs to visualize target engagement in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
